2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione
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Overview
Description
2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione is a complex organic compound that features a naphthalene-1,4-dione core substituted with a chloro group and an ethoxy chain linked to a heptadecyl-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst such as erbium triflate.
Attachment of the Heptadecyl Chain: The heptadecyl chain is introduced through alkylation reactions, often using heptadecyl halides under basic conditions.
Formation of the Naphthalene-1,4-dione Core: The naphthalene-1,4-dione core is synthesized through Friedel-Crafts acylation reactions involving naphthalene and acyl chlorides in the presence of a Lewis acid catalyst.
Linking the Imidazole and Naphthalene-1,4-dione Units: The final step involves the etherification reaction to link the imidazole unit to the naphthalene-1,4-dione core via an ethoxy chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the naphthalene-1,4-dione core.
Reduction: Reduction reactions can target the chloro group and the carbonyl groups in the naphthalene-1,4-dione core.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the imidazole ring and the naphthalene-1,4-dione core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its bioactive imidazole moiety.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The naphthalene-1,4-dione core may also contribute to its biological effects through redox reactions and interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Shares the imidazole ring and heptadecyl chain but lacks the naphthalene-1,4-dione core.
2-Benzyl-4,5-dihydro-1H-imidazole: Similar imidazole structure with a benzyl group instead of a heptadecyl chain.
2-Butyl-4-chloro-4,5-dihydro-1H-imidazole: Contains a butyl group and a chloro group but lacks the naphthalene-1,4-dione core.
Uniqueness
2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione is unique due to its combination of a naphthalene-1,4-dione core, a chloro group, and a heptadecyl-substituted imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
6307-23-9 |
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Molecular Formula |
C32H47ClN2O3 |
Molecular Weight |
543.2 g/mol |
IUPAC Name |
2-chloro-3-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]naphthalene-1,4-dione |
InChI |
InChI=1S/C32H47ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28-34-22-23-35(28)24-25-38-32-29(33)30(36)26-19-17-18-20-27(26)31(32)37/h17-20H,2-16,21-25H2,1H3 |
InChI Key |
FCCWDQTVKKSMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCOC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
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